molecular formula C14H11BrN2 B2963456 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 419557-42-9

2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2963456
CAS No.: 419557-42-9
M. Wt: 287.16
InChI Key: VUKLHKSSQCTIKR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a bromophenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of a palladium-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine in t-butanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand . This modulation can influence various cellular pathways, making it a valuable tool in neuropharmacology and related fields.

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKLHKSSQCTIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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